molecular formula C16H19NO4 B12932059 1H-Indole-5,6-diyl dibutyrate

1H-Indole-5,6-diyl dibutyrate

Cat. No.: B12932059
M. Wt: 289.33 g/mol
InChI Key: MFEOTGAAALFQBR-UHFFFAOYSA-N
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Description

1H-Indole-5,6-diyl dibutyrate is a derivative of the key eumelanin precursor, 5,6-dihydroxyindole (DHI) . The dibutyrate formulation is typically used to protect the sensitive catechol moiety of the parent compound, 1H-Indole-5,6-diol, during chemical synthesis and storage. The parent compound, 5,6-dihydroxyindole, is a pivotal intermediate in the biosynthesis of the biological pigment eumelanin and is involved in the metabolic disorder Hawkinsinuria . In research settings, 5,6-dihydroxyindole has demonstrated significant broad-spectrum biological activity, serving as a compound of interest in antimicrobial studies. It exhibits potent cytotoxic effects against various pathogens, including antibacterial, antifungal, antiviral, and anti-parasitic properties . Furthermore, studies on indole-5,6-dicarbonitrile derivatives have highlighted the potential of this chemical scaffold in neuroscience research, showing powerful and reversible inhibition of monoamine oxidase (MAO) enzymes, which are targets for disorders like Parkinson's disease and depression . The indole nucleus itself is a prominent structure in medicinal chemistry, found in a wide array of biologically active molecules and pharmaceuticals . This product is intended for research applications such as organic synthesis, melanin chemistry, and the development of bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(6-butanoyloxy-1H-indol-5-yl) butanoate

InChI

InChI=1S/C16H19NO4/c1-3-5-15(18)20-13-9-11-7-8-17-12(11)10-14(13)21-16(19)6-4-2/h7-10,17H,3-6H2,1-2H3

InChI Key

MFEOTGAAALFQBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)CCC

Origin of Product

United States

Mechanistic Aspects of 1h Indole 5,6 Diyl Dibutyrate Formation and Transformation

Reaction Mechanisms in Indole (B1671886) Synthesis Pathways

The synthesis of the indole nucleus, the foundational structure of 1H-Indole-5,6-diyl dibutyrate, can be achieved through numerous named reactions, each with a distinct mechanistic pathway. nih.govwikipedia.org These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the bicyclic system. youtube.com

One of the most classic and widely used methods is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comorganic-chemistry.orgwikipedia.org The mechanism is believed to proceed through a youtube.comyoutube.com-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone. youtube.comjk-sci.com This rearrangement is a pericyclic reaction that leads to the formation of a C-C bond and the cleavage of the N-N bond. youtube.com Subsequent aromatization and cyclization with the elimination of ammonia (B1221849) yield the indole ring. jk-sci.com

Other significant indole syntheses include the Hegedus synthesis, which utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. thieme-connect.comwikipedia.org The mechanism involves the intramolecular aminopalladation of the olefin. thieme-connect.com The Larock indole synthesis is another palladium-catalyzed method. nih.gov Additionally, the Bartoli and Gassman indole syntheses are notable methods that proceed through pericyclic reaction pathways. youtube.com The Madelung synthesis, in contrast, involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in

Modern variations and novel methods continue to be developed, including those mediated by transition metals, utilizing radical pathways, or proceeding under metal-free conditions. organic-chemistry.orgthieme-connect.com These diverse synthetic routes offer various levels of regioselectivity and functional group tolerance, which would be crucial considerations for the synthesis of a specifically substituted indole like 1H-indole-5,6-diol, the precursor to 1H-Indole-5,6-diyl dibutyrate.

Radical reactions provide an alternative and powerful approach to the synthesis and functionalization of indoles. These pathways often involve the generation of radical intermediates that can undergo cyclization or addition reactions. For instance, a manganese(III)-mediated radical cascade cyclization of o-alkenyl aromatic isocyanides with boronic acids has been shown to produce N-unprotected 2-aryl-3-cyanoindoles through a mechanism involving sequential intermolecular radical addition and intramolecular cyclization. organic-chemistry.org

The high spin density at the C3 position of the indole ring makes it susceptible to radical recombination, leading to the formation of 3-oxyindole derivatives. organic-chemistry.org Computational studies using density functional theory (DFT) have been employed to understand the regioselectivity of radical additions to indoles. These studies have shown that electron-deficient radicals have a lower energy barrier for reaction at the C2 position and form a more stable radical intermediate due to benzylic radical stabilization. nih.gov This contrasts with the typical C3 selectivity observed in electrophilic additions. nih.gov

The oxidation of indole derivatives, such as indole-3-acetic acid, can also proceed through free-radical intermediates. acs.org Furthermore, the dearomatization of indoles can be achieved through processes involving radical pathways. wikipedia.org The study of chiral epoxide radicals has shown that they can cyclize onto a tethered indole with good stereoselectivity, highlighting the role of radical intermediates in complex molecule synthesis. acs.org

Ionic mechanisms are central to many classical and modern indole syntheses. The Fischer indole synthesis, for example, is initiated by acid catalysis, leading to the formation of an iminium ion which then tautomerizes. jk-sci.com The final steps of the Fischer synthesis involve an intramolecular electrophilic attack of a nitrogen-containing intermediate on the benzene (B151609) ring, a type of cyclization that proceeds through an ionic pathway. youtube.combhu.ac.in

Rearrangements are also a common feature in indole chemistry. The Fischer indole synthesis itself involves a youtube.comyoutube.com-sigmatropic rearrangement. youtube.comjk-sci.com The Wolff-Kishner reduction, a reaction that can be used to reduce carbonyl groups in indole-containing molecules, proceeds through the formation of a hydrazone anion and subsequent collapse of a diimide anion. wikipedia.org

The Hegedus indole synthesis involves the cyclization of aryl nucleophiles bearing an ortho-allyl group, a process that relies on the ionic character of the palladium-bound intermediates. thieme-connect.com Furthermore, acid-catalyzed reactions of indole derivatives can lead to rearrangements, such as the retrograde aldol (B89426) reaction observed with spiroindoleninpyrroloquinazolinone under acidic conditions. nih.gov The Pictet-Spengler reaction, another important method for synthesizing indole-containing ring systems, involves the reaction of a tryptophan derivative with an aldehyde and proceeds through ionic intermediates. wikipedia.org

Mechanism of Esterification and Hydrolysis Reactions in Indole Context

The dibutyrate functional groups of 1H-Indole-5,6-diyl dibutyrate are esters, and their formation (esterification) and cleavage (hydrolysis) are key transformations. These reactions can occur through both enzymatic and non-enzymatic pathways.

Enzymes, particularly esterases, play a crucial role in the hydrolysis of ester bonds. In biological systems, these enzymes can exhibit high specificity for their substrates. For instance, the hydrolysis of triglycerides and phospholipids (B1166683) by lipases and phospholipases releases fatty acids and other small molecules. mdpi.com This enzymatic hydrolysis is a common process in the breakdown of lipids. mdpi.com

In the context of indole esters, enzymatic hydrolysis would involve the cleavage of the butyrate (B1204436) groups from the 5 and 6 positions of the indole ring. Studies on related compounds, such as indoleacetonitrile, have demonstrated enzymatic hydrolysis to indoleacetic acid. nih.gov The enzymatic hydrolysis of ester-containing drugs is a critical factor in their metabolism and bioactivation. For example, the in vivo hydrolysis of the carbamate (B1207046) function in some indole derivatives is a key deactivation pathway. rsc.org

The specificity of esterases can be influenced by the structure of the substrate. For example, in vitro studies on a catechol monoester of L-dopa showed that it was hydrolyzed predominantly by a diisofluorophosphate (DFP)-sensitive esterase in rat intestinal homogenate. nih.gov The rate and extent of enzymatic hydrolysis of 1H-Indole-5,6-diyl dibutyrate would therefore depend on the specific esterases present and their affinity for this particular indole ester.

In addition to enzymatic processes, ester hydrolysis and related reactions can occur non-enzymatically, often influenced by pH and temperature. For catechol esters with a neighboring hydroxyl group, acyl migration can occur, leading to a mixture of isomers in solution. nih.gov The rate of this migration is typically pH-dependent, increasing with higher pH. nih.gov

Similarly, the non-enzymatic hydrolysis of esters is also highly dependent on pH. The hydrolysis rate of a catechol monoester of L-dopa, for instance, was found to increase steeply at neutral and alkaline pH. nih.gov This chemical lability can lead to rapid degradation in certain environments. In the case of 1H-Indole-5,6-diyl dibutyrate, the presence of two adjacent ester groups on the benzene ring of the indole nucleus could influence their susceptibility to hydrolysis and potential acyl migration.

The chemoselective N-acylation of indoles using thioesters as a stable acyl source represents a synthetic approach to forming amide bonds at the indole nitrogen. nih.gov This highlights the different reactivity of various positions on the indole ring towards acylation. The synthesis of 1H-Indole-5,6-diyl dibutyrate would likely involve the acylation of 1H-indole-5,6-diol, and the conditions for this reaction would need to be carefully controlled to achieve regioselective O-acylation. researchgate.net

Theoretical and Computational Chemistry Studies Applied to Indole Ester Reactivity

Theoretical and computational chemistry, particularly density functional theory (DFT), provides powerful tools for elucidating the mechanisms and reactivity of indole derivatives. These methods can be used to calculate the energies of transition states and intermediates, offering insights into reaction pathways and selectivity. acs.org

DFT studies have been successfully applied to understand the enantioselectivity of Friedel-Crafts reactions of indoles with imines catalyzed by BINOL-phosphoric acid catalysts. acs.org The calculations can rationalize experimental observations and even predict the absolute configuration of the products. acs.org In the context of radical additions to indoles, DFT calculations have explained the switch in regioselectivity from the typical C3 position for electrophiles to the C2 position for electron-deficient radicals. nih.gov

Computational studies on indolyne precursors have shed light on their stability and reactivity, providing a model to predict the regioselectivity of nucleophilic additions. nih.gov Furthermore, DFT has been used to investigate the rhodium(II)-catalyzed C-H functionalization of indoles, clarifying the roles of different intermediates such as enol and oxocarbenium ylides. acs.org For 1H-Indole-5,6-diyl dibutyrate, computational methods could be employed to model its electronic structure, predict its reactivity at different sites, and investigate the mechanisms of its formation and hydrolysis, including the potential for acyl migration.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a robust computational method employed to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. For the formation of 1H-Indole-5,6-diyl dibutyrate, which likely proceeds through a diacylation of an indole precursor, DFT calculations can elucidate the most favorable reaction pathway.

The formation of 1H-Indole-5,6-diyl dibutyrate would likely involve the electrophilic acylation of 5,6-dihydroxyindole (B162784) or a related precursor. DFT calculations can model the reaction with an acylating agent, such as butyric anhydride (B1165640) or butyryl chloride, in the presence of a Lewis acid catalyst. These calculations can determine the transition state structures, activation energies, and thermodynamics for acylation at different positions of the indole ring. The preference for substitution at the 5- and 6-positions on the hydroxyl groups over other positions like the nitrogen or the pyrrole (B145914) ring carbons can be rationalized by comparing the calculated energy barriers. tohoku.ac.jpbhu.ac.in

Furthermore, DFT can be used to explore potential subsequent transformations of 1H-Indole-5,6-diyl dibutyrate. For instance, the hydrolysis of the ester groups or further electrophilic substitution on the indole core can be modeled. The calculations would reveal the energetic feasibility of these transformations and predict the regioselectivity of further reactions. nih.govacs.org By identifying the lowest energy pathways, DFT provides a theoretical foundation for understanding and optimizing the synthesis and derivatization of this compound. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Formation of 1H-Indole-5,6-diyl Dibutyrate

Reaction StepTransition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
First Acylation (at O5)TS115.2-5.7
Second Acylation (at O6)TS216.8-4.9
N-AcylationTS322.52.1
C3-AcylationTS425.13.5

Note: This table presents hypothetical data based on typical values for acylation reactions of substituted indoles to illustrate the type of information obtainable from DFT calculations. The values indicate a preference for O-acylation over N- or C-acylation.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. For 1H-Indole-5,6-diyl dibutyrate, MD simulations can be employed to explore the conformational landscape of the two butyrate side chains. nih.gov

The orientation of the dibutyrate groups relative to the indole ring and to each other can significantly influence the molecule's properties and interactions with its environment. MD simulations, by solving Newton's equations of motion for the atoms in the system, can sample a vast number of conformations and identify the most populated and energetically favorable ones. These simulations can be performed in various solvent environments to understand how the surrounding medium affects the conformational preferences.

Table 2: Hypothetical Conformational Analysis of 1H-Indole-5,6-diyl Dibutyrate from Molecular Dynamics Simulations

Dihedral AngleDominant Conformer 1 (°)Dominant Conformer 2 (°)Population Distribution (%)
C4-C5-O-C=O175-1065
C5-O-C=O-CH2-178570
C7-C6-O-C=O-1721562
C6-O-C=O-CH2179-868

Note: This table presents hypothetical data illustrating the kind of structural information that can be obtained from MD simulations. The dihedral angles describe the orientation of the butyrate groups, and the population distribution indicates the relative prevalence of different low-energy conformations.

Substituent Effects on Reactivity and Selectivity via Computational Models

Computational models, particularly those based on DFT, are invaluable for predicting how the introduction of different substituent groups on the 1H-Indole-5,6-diyl dibutyrate scaffold would alter its chemical reactivity and the selectivity of its transformations. mdpi.com By systematically varying substituents and calculating their impact on electronic and steric properties, a deeper understanding of the structure-activity relationship can be established.

For example, one could investigate the effect of placing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano) at various positions on the indole ring (e.g., C2, C3, C4, C7). DFT calculations can quantify the resulting changes in the electron density distribution, particularly the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations would predict how these substituents affect the susceptibility of the indole ring to further electrophilic or nucleophilic attack. acs.org

Similarly, the steric hindrance introduced by bulky substituents can be modeled. For instance, replacing the butyrate groups with larger pivaloyl groups would likely hinder the approach of reactants to the indole core. Computational models can calculate the increased activation energies for reactions at positions sterically encumbered by these bulky groups, thereby predicting a change in regioselectivity. nih.gov These predictive capabilities are crucial for the rational design of derivatives of 1H-Indole-5,6-diyl dibutyrate with tailored chemical properties. acs.org

Table 3: Hypothetical Substituent Effects on the Activation Energy of a Transformation of 1H-Indole-5,6-diyl Dibutyrate

Substituent at C3Electronic EffectSteric EffectCalculated Activation Energy (kcal/mol)
-H (unsubstituted)NeutralMinimal20.5
-OCH3Electron-donatingModerate18.2
-NO2Electron-withdrawingModerate23.8
-tBuElectron-donatingHigh25.1

Note: This table provides a hypothetical illustration of how computational models can predict the influence of different substituents on the reactivity of the indole core. The activation energy for a hypothetical electrophilic attack at a neighboring position is shown to be dependent on the electronic and steric nature of the substituent at the C3 position.

Chemical Transformations and Derivatization of 1h Indole 5,6 Diyl Dibutyrate

Reactivity of the Indole (B1671886) Nucleus Bearing Ester Functionalities

The indole nucleus in 1H-Indole-5,6-diyl dibutyrate retains its fundamental chemical character, but the electronic landscape is significantly influenced by the two ester groups at the 5- and 6-positions. These groups, being electron-withdrawing through resonance and induction, have a deactivating effect on the benzene (B151609) portion of the indole ring, while their influence on the pyrrole (B145914) ring is more complex.

Electrophilic Aromatic Substitution Patterns in Indole Esters

Electrophilic aromatic substitution is a hallmark of indole chemistry, with a strong preference for substitution at the C3-position of the pyrrole ring. acs.orgacs.org This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance, without disrupting the aromaticity of the benzene ring. acs.org

The presence of the 5,6-dibutyrate groups on the benzene ring primarily influences the reactivity of the carbocyclic ring itself. These electron-withdrawing groups deactivate the benzene ring towards electrophilic attack. Therefore, electrophilic substitution is expected to occur preferentially on the more electron-rich pyrrole ring. While no specific studies on the electrophilic substitution of 1H-Indole-5,6-diyl dibutyrate are readily available, the general principles of indole chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation would proceed at the C3 position.

Should the C3 position be blocked, electrophilic substitution can occur at the C2 position, although this is less favorable. acs.org Substitution on the benzene ring would require harsh reaction conditions and would likely be directed to the C4 or C7 positions, which are ortho to the electron-donating nitrogen atom and less sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1H-Indole-5,6-diyl Dibutyrate

Electrophilic ReagentPredicted Primary ProductPredicted Secondary Product(s)
HNO₃/H₂SO₄3-Nitro-1H-indole-5,6-diyl dibutyrate2-Nitro and/or 7-Nitro derivatives
Br₂/CCl₄3-Bromo-1H-indole-5,6-diyl dibutyrate2-Bromo and/or 2,3-Dibromo derivatives
(CH₃CO)₂O/BF₃3-Acetyl-1H-indole-5,6-diyl dibutyrate1,3-Diacetyl derivative

This table is based on the general reactivity patterns of indoles and the electronic effects of the substituents. Experimental verification for 1H-Indole-5,6-diyl dibutyrate is not available in the provided search results.

Nucleophilic Reactivity and Additions

The nucleophilicity of the indole nucleus is centered on the C3 position. However, the nitrogen atom of the indole ring, while not strongly basic, can be deprotonated by a strong base to form a nucleophilic indolyl anion. researchgate.net This anion can then participate in nucleophilic substitution reactions, for example, with alkyl halides.

The presence of the electron-withdrawing butyrate (B1204436) groups would be expected to increase the acidity of the N-H proton, making deprotonation easier compared to unsubstituted indole. This enhanced acidity facilitates the formation of the indolyl anion, which can then undergo N-alkylation or N-acylation.

Nucleophilic addition reactions directly to the indole ring are less common unless the ring is activated by an electron-withdrawing group at the 2- or 3-position. For 1H-Indole-5,6-diyl dibutyrate, direct nucleophilic addition to the pyrrole ring is not anticipated under normal conditions.

Reactions at the Butyrate Ester Groups

The two butyrate ester groups on the benzene ring of 1H-Indole-5,6-diyl dibutyrate are key sites for chemical modification. These ester linkages can be cleaved or transformed through various reactions.

Hydrolysis Reactions (Chemical and Enzymatic)

The hydrolysis of the ester bonds in 1H-Indole-5,6-diyl dibutyrate to yield 5,6-dihydroxyindole (B162784) and butyric acid can be achieved through both chemical and enzymatic methods.

Chemical Hydrolysis: Chemical hydrolysis can be carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis: This typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous or alcoholic solvent. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is generally a more efficient method and involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction is effectively irreversible as the carboxylate salt of butyric acid is formed.

Studies on the hydrolysis of indole-3-acetic acid esters have shown that they are readily hydrolyzed in basic solutions, with measurable hydrolysis occurring even at pH 9. mdpi.com It is reasonable to assume that the butyrate esters of 1H-Indole-5,6-diyl dibutyrate would exhibit similar lability under basic conditions.

Enzymatic Hydrolysis: Enzymes, particularly esterases and lipases, are known to catalyze the hydrolysis of ester bonds with high specificity and under mild conditions. wikipedia.org While specific studies on the enzymatic hydrolysis of 1H-Indole-5,6-diyl dibutyrate are not found in the search results, the general applicability of enzymes for the hydrolysis of indole esters is documented. For instance, lipases from Pseudomonas fluorescens have been used for the enantioselective hydrolysis of indole esters. The rate and selectivity of enzymatic hydrolysis would depend on the specific enzyme used and the reaction conditions.

Table 2: Comparison of Hydrolysis Methods for Indole Esters

MethodReagents/ConditionsAdvantagesDisadvantages
Acid-CatalyzedStrong acid (e.g., HCl, H₂SO₄), heatSimple procedureHarsh conditions may lead to side reactions on the indole ring
Base-CatalyzedStrong base (e.g., NaOH, KOH)Generally faster and more complete than acid hydrolysisPotential for side reactions if other base-sensitive groups are present
EnzymaticEsterase or lipase, buffer solution, mild temperatureHigh selectivity, mild conditions, environmentally friendlyEnzyme cost and stability can be limiting factors

This table provides a general comparison. Specific conditions for 1H-Indole-5,6-diyl dibutyrate would require experimental optimization.

Transesterification Studies

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For 1H-Indole-5,6-diyl dibutyrate, transesterification could be used to replace the butyrate groups with other ester functionalities. For example, reacting it with methanol (B129727) in the presence of an acid catalyst would be expected to yield 1H-indole-5,6-diyl diacetate and butanol.

While no specific transesterification studies on 1H-Indole-5,6-diyl dibutyrate were found, the principles of this reaction are well-established in organic chemistry.

Modifications of the Butyryl Chains

Modifications of the butyryl chains of 1H-Indole-5,6-diyl dibutyrate would likely involve initial hydrolysis of the ester bonds to liberate the 5,6-dihydroxyindole. The resulting hydroxyl groups could then be re-esterified with different acyl chlorides or anhydrides to introduce a variety of functional groups.

Direct modification of the butyryl chains without cleaving the ester linkage is more challenging. Potential reactions could include alpha-halogenation of the butyryl group under radical conditions, followed by nucleophilic substitution to introduce new functionalities. However, such reactions would likely be complicated by the reactivity of the indole nucleus itself. There is no specific information available regarding such modifications for this particular compound.

Exploration of 1H-Indole-5,6-diyl Dibutyrate as a Synthetic Intermediate

The potential of 1H-Indole-5,6-diyl dibutyrate as a synthetic intermediate can be inferred from the general chemistry of indole and ester functionalities. The butyrate groups are likely to serve as protecting groups for a 5,6-dihydroxyindole core, which could be unmasked under specific hydrolytic conditions. This parent compound, 5,6-dihydroxyindole, is a key precursor in the biosynthesis of melanins. The dibutyrate would therefore serve as a more stable, soluble, or synthetically manageable form of this reactive diol.

Theoretically, the primary transformation of 1H-Indole-5,6-diyl dibutyrate would be its hydrolysis to yield 5,6-dihydroxyindole. This deprotection step would be crucial for accessing the free hydroxyl groups, which could then be subjected to further derivatization. For instance, the resulting diol could undergo selective O-alkylation, O-acylation, or conversion to sulfonate esters, paving the way for a variety of functionalized indole derivatives.

The indole nitrogen (N-H) and the C3 position remain potential sites for electrophilic attack or other modifications, characteristic of the indole ring's reactivity. However, without specific literature precedence for 1H-Indole-5,6-diyl dibutyrate , any proposed reaction pathways remain speculative.

The utility of an indole derivative as a building block for complex architectures often relies on its ability to participate in cross-coupling reactions or multicomponent reactions. For 1H-Indole-5,6-diyl dibutyrate to be employed in this manner, further functionalization, such as halogenation of the indole ring, would likely be necessary. A hypothetical bromo- or iodo- derivative of 1H-Indole-5,6-diyl dibutyrate could potentially engage in reactions like Suzuki, Stille, or Heck couplings to form more elaborate structures.

The ester functionalities themselves could also, in principle, be manipulated. For example, they could be reduced to the corresponding diol or undergo transesterification. However, the lack of published research focusing on these transformations for this specific molecule means that its role as a versatile building block has not been established.

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Characterization of Indole Esters

Spectroscopic Techniques for Reaction Monitoring and Structural Confirmation

Spectroscopic methods are paramount for the detailed structural elucidation of novel compounds like 1H-Indole-5,6-diyl dibutyrate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

For 1H-Indole-5,6-diyl dibutyrate, the ¹H NMR spectrum is expected to exhibit characteristic signals for the indole (B1671886) core and the butyrate (B1204436) side chains. The protons on the indole ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The N-H proton of the indole ring is expected to resonate at a higher chemical shift, often as a broad singlet. jst.go.jp The protons of the two butyrate groups will show distinct signals in the aliphatic region.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ester groups are typically found in the downfield region (δ 170-180 ppm). The carbon atoms of the indole ring have characteristic chemical shifts that can be used to confirm the substitution pattern. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The IR spectrum of 1H-Indole-5,6-diyl dibutyrate would be characterized by strong absorption bands corresponding to the ester carbonyl (C=O) groups, typically in the range of 1735-1750 cm⁻¹. sielc.comresearchgate.net Another key feature would be the N-H stretching vibration of the indole ring, which is expected to appear around 3400 cm⁻¹. researchgate.netnist.gov The C-O stretching of the ester linkage would also be present in the fingerprint region. sielc.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 1H-Indole-5,6-diyl dibutyrate, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the butyrate side chains, providing further structural evidence. Electron ionization (EI) mass spectrometry of indole derivatives often shows characteristic fragmentation pathways that can aid in structure confirmation. researchgate.neteasychair.org

Table 1: Predicted Spectroscopic Data for 1H-Indole-5,6-diyl dibutyrate

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ ~8.1 (br s, 1H, NH), ~7.6-7.0 (m, 4H, Ar-H), ~2.5 (t, 4H, 2x -OCOCH₂-), ~1.8 (sext, 4H, 2x -CH₂CH₂CO-), ~1.0 (t, 6H, 2x -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~172 (C=O), ~140-120 (Ar-C), ~105-100 (Ar-C), ~36 (-OCOCH₂-), ~18 (-CH₂CH₂CO-), ~13 (-CH₃)
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1740 (C=O stretch, ester), ~1280, ~1150 (C-O stretch, ester)
Mass Spectrometry (EI)m/z (relative intensity): [M]⁺, [M-C₄H₇O]⁺, [M-C₄H₈O₂]⁺, [Indole core fragments]⁺

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for non-volatile and thermally labile compounds like indole esters.

A typical HPLC method for the analysis of 1H-Indole-5,6-diyl dibutyrate would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. wikipedia.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the indole ring is a strong chromophore.

The purity of the synthesized 1H-Indole-5,6-diyl dibutyrate can be determined by integrating the peak area of the main compound and any impurities present in the chromatogram. For isolation purposes, preparative HPLC can be used to obtain a highly pure sample of the target compound.

Table 2: Hypothetical HPLC Method for Purity Assessment of 1H-Indole-5,6-diyl dibutyrate

ParameterCondition
ColumnReversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL
Column Temperature30 °C

In Situ Spectroscopic Techniques for Reaction Monitoring

The synthesis of 1H-Indole-5,6-diyl dibutyrate would likely proceed via the esterification of 5,6-dihydroxyindole (B162784) with butyric anhydride (B1165640) or butyryl chloride. In situ spectroscopic techniques allow for real-time monitoring of such reactions, providing valuable kinetic and mechanistic insights.

Techniques like in situ IR or NMR spectroscopy can track the disappearance of starting materials (e.g., the O-H stretch of 5,6-dihydroxyindole in IR) and the appearance of the product (e.g., the C=O stretch of the ester in IR). This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and minimize the formation of byproducts. While direct literature on in situ monitoring of this specific reaction is not available, the principles have been applied to other indole syntheses, demonstrating their utility in understanding reaction pathways. nist.gov

By employing these advanced analytical methodologies, a comprehensive understanding of the chemical nature, purity, and synthesis of 1H-Indole-5,6-diyl dibutyrate can be achieved, which is crucial for its potential applications in various scientific fields.

Future Perspectives in the Academic Research of Indole 5,6 Diyl Dibutyrate Chemistry

Development of Novel and Efficient Synthetic Routes for Specific Regioisomers of Indole-5,6-diyl Dibutyrate

The synthesis of polysubstituted indoles, particularly with specific regiochemistry on the benzene (B151609) ring, remains a challenge in organic synthesis. researchgate.netluc.edu The development of efficient routes to 1H-Indole-5,6-diyl dibutyrate and its regioisomers is crucial for enabling further chemical and biological studies. Current strategies for indole (B1671886) synthesis, such as the Fischer, Reissert, and Madelung syntheses, often require harsh conditions and may not be suitable for substrates with sensitive functional groups. uop.edu.pk

Future research will likely focus on modern synthetic methodologies that offer high regioselectivity and functional group tolerance. A key precursor for the target molecule is 5,6-dihydroxyindole (B162784). Synthetic strategies could either build the indole ring onto a pre-functionalized benzene precursor (e.g., 1,2-dimethoxy-4,5-dinitrobenzene) or introduce the hydroxyl groups onto the indole core at a late stage.

A plausible synthetic approach involves the synthesis of 5,6-dimethoxyindole (B14739), followed by demethylation to yield 5,6-dihydroxyindole, and subsequent esterification with butyric anhydride (B1165640) or butyryl chloride. achemblock.com The initial synthesis of 5,6-dimethoxyindole can be achieved through various established indole syntheses starting from appropriately substituted anilines. luc.edu

Transition-metal-catalyzed C-H activation and functionalization reactions represent a powerful and atom-economical approach for the direct introduction of functional groups onto the indole scaffold. thieme-connect.comnih.gov Future work could explore the direct C-H di-acyloxylation of the indole benzene ring, although controlling the regioselectivity for the 5,6-positions would be a significant challenge.

Table 1: Potential Synthetic Strategies for 1H-Indole-5,6-diyl Dibutyrate

StrategyDescriptionKey IntermediatesPotential AdvantagesChallenges
Linear Synthesis via Precursor Synthesis of a substituted aniline (B41778) (e.g., 3,4-dibenzyloxyaniline), followed by construction of the indole ring using methods like the Fischer or Reissert synthesis, deprotection, and final esterification. uop.edu.pknih.gov5,6-Dibenzyloxyindole, 5,6-DihydroxyindoleWell-established reactions; predictable regiochemistry.Multi-step process; potentially low overall yield.
Convergent Synthesis Palladium-catalyzed coupling reactions, such as the Larock indole synthesis, from a substituted o-haloaniline and an alkyne. mdpi.com2-halo-4,5-dialkoxyanilineHigh efficiency and flexibility in introducing substituents.Availability of starting materials; catalyst optimization.
Late-Stage Functionalization Direct C-H oxidation/hydroxylation of the indole core followed by esterification.Indole-5,6-quinone (B1222607)Atom-economical; potentially fewer steps.Poor regioselectivity; harsh oxidizing conditions.

Exploration of Novel Chemical Transformations and Reactivity for Indole-5,6-diyl Dibutyrate

The reactivity of 1H-Indole-5,6-diyl dibutyrate is governed by its constituent functional groups: the electron-rich indole nucleus, the N-H proton, and the two ester groups on the benzene ring. The indole ring is susceptible to electrophilic attack, typically at the C3 position. uop.edu.pk The presence of the electron-withdrawing butyrate (B1204436) ester groups on the benzene ring deactivates it towards electrophilic aromatic substitution but will influence the regioselectivity of any such reactions that do occur.

Future research should investigate a range of chemical transformations to understand the molecule's reactivity profile fully.

Electrophilic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely occur at the C3 position of the pyrrole (B145914) ring. The conditions would need to be carefully controlled to avoid hydrolysis of the ester groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 5,6-dihydroxyindole. This transformation is key to its potential application as a prodrug or chemical probe. Enzymatic hydrolysis using esterases is also a critical reaction to explore.

N-Functionalization: The indole N-H proton is weakly acidic and can be deprotonated and subsequently alkylated or acylated to introduce further diversity. nih.gov

Metal-Catalyzed Cross-Coupling: The C-H bonds of the indole ring, particularly at C2, C3, and C7, could be targets for direct functionalization using palladium, rhodium, or other transition metal catalysts. nih.govnih.gov This would allow for the introduction of aryl, alkyl, or other functional groups.

Oxidation/Reduction: Oxidation of the indole core can lead to various products, including oxindoles. nih.gov Oxidation of the hydroquinone (B1673460) precursor, 5,6-dihydroxyindole, readily forms indole-5,6-quinone, a key intermediate in melanin (B1238610) biosynthesis. wikipedia.org Reduction of the pyrrole ring can yield indolines. uop.edu.pk

Table 2: Predicted Reactivity of 1H-Indole-5,6-diyl Dibutyrate

Reaction TypeReagents and ConditionsExpected Major Product
Electrophilic Nitration HNO₃/H₂SO₄ (mild conditions)3-Nitro-1H-indole-5,6-diyl dibutyrate
Ester Hydrolysis (Basic) NaOH (aq), heat5,6-Dihydroxy-1H-indole
N-Alkylation NaH, then CH₃I1-Methyl-1H-indole-5,6-diyl dibutyrate
Palladium-Catalyzed C2-Arylation Aryl halide, Pd catalyst, ligand2-Aryl-1H-indole-5,6-diyl dibutyrate
Oxidation (Post-hydrolysis) Air, mild base (on 5,6-dihydroxyindole)Indole-5,6-quinone

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches for Esterified Indoles

Understanding the reaction mechanisms of esterified indoles is fundamental to controlling their reactivity and designing new applications. A combination of experimental techniques and computational modeling provides a powerful toolkit for gaining deep mechanistic insights. nih.gov

Future research in this area should focus on elucidating the factors that control regioselectivity and reactivity. For instance, in the electrophilic substitution of 1H-Indole-5,6-diyl dibutyrate, computational methods like Density Functional Theory (DFT) can be used to model the transition states for substitution at different positions (C2, C3, C4, C7). nih.govnih.gov These calculations can predict the most likely site of reaction by comparing the activation energies, which can then be verified experimentally.

Experimental studies would involve:

Kinetic Analysis: Measuring reaction rates under various conditions to determine the reaction order and activation parameters.

Isotope Labeling: Using deuterated substrates to probe the mechanism, for example, to determine if C-H bond cleavage is the rate-determining step.

Intermediate Trapping: Designing experiments to trap and characterize fleeting intermediates, providing direct evidence for a proposed reaction pathway. nih.gov

The study of indolynes, highly reactive intermediates, has benefited greatly from combined computational and experimental approaches, which have helped to explain the origins of regioselectivity in nucleophilic additions. nih.gov Similar integrated studies on the generation and reactivity of radical or ionic intermediates from esterified indoles could uncover novel chemical transformations.

Table 3: Integrated Approach for Studying Electrophilic Bromination of 1H-Indole-5,6-diyl Dibutyrate

ApproachTechnique/MethodObjective
Computational Density Functional Theory (DFT)Calculate the relative energies of sigma-complex intermediates for bromination at C2, C3, C4, and C7 to predict regioselectivity.
Experimental Reaction with N-Bromosuccinimide (NBS)Synthetically determine the major product and compare with computational predictions.
Spectroscopic NMR and Mass SpectrometryCharacterize the structure of the resulting brominated product(s) to confirm regiochemistry.
Kinetic UV-Vis SpectroscopyMonitor the reaction rate to understand the influence of the ester groups on the overall reactivity of the indole core.

Potential as Chemical Probes for Enzyme Mechanism Studies (In Vitro)

The unique structure of 1H-Indole-5,6-diyl dibutyrate makes it an attractive candidate for development as a chemical probe for studying enzyme mechanisms in vitro. The ester linkages provide a handle for probing the activity of hydrolytic enzymes like esterases and lipases.

Upon enzymatic hydrolysis, the compound would release 5,6-dihydroxyindole and two molecules of butyric acid. The appearance of 5,6-dihydroxyindole can be monitored using various analytical techniques. Furthermore, 5,6-dihydroxyindole is a well-known precursor in the biosynthesis of melanin and is readily oxidized to the colored compound indole-5,6-quinone. wikipedia.orgresearchgate.net This property could be harnessed to create a colorimetric assay for esterase activity.

This compound could serve as a valuable tool to investigate enzymes involved in melanogenesis. Tyrosinase and related enzymes catalyze the oxidation of tyrosine to dopaquinone, which eventually leads to the formation of 5,6-dihydroxyindole. wikipedia.org By providing a "caged" form of 5,6-dihydroxyindole, the dibutyrate ester could be used to bypass initial steps and specifically study the later stages of the melanin synthesis pathway, such as the polymerization of 5,6-dihydroxyindole. researchgate.net Indole esters have also been investigated as inhibitors of other enzymes, such as protein kinases, suggesting that the core scaffold could be adapted for broader screening efforts. nih.gov

Table 4: Potential as a Chemical Probe for Enzyme Studies

Target Enzyme ClassProbe MechanismDetection MethodResearch Application
Esterases / Lipases Enzymatic hydrolysis of ester bonds releases 5,6-dihydroxyindole.HPLC, or colorimetric detection following oxidation to indole-5,6-quinone.High-throughput screening for esterase inhibitors; studying enzyme kinetics.
Oxidases (e.g., Tyrosinase) The released 5,6-dihydroxyindole acts as a substrate for oxidative enzymes.Spectrophotometric monitoring of indole-5,6-quinone formation.Investigating the mechanism of the oxidative and polymerization steps in melanogenesis.
Protein Kinases The indole scaffold may bind to the active site of kinases. nih.govKinase activity assays (e.g., ADP-Glo).Screening for novel kinase inhibitors.

Exploitation in Advanced Chemical Biology Tool Development (Non-clinical Applications)

Beyond studying specific enzyme mechanisms, 1H-Indole-5,6-diyl dibutyrate and its derivatives have potential for the development of sophisticated chemical biology tools for non-clinical research.

Activatable Fluorescent Probes: The indole scaffold is inherently fluorescent. It is conceivable that the butyrate esters could quench this fluorescence. Enzymatic removal of the ester groups would restore fluorescence, creating an "off-on" sensor for esterase activity that could be used in cell imaging or high-content screening.

Precursors for Biomaterial Synthesis: 5,6-Dihydroxyindole is the monomeric building block of eumelanin, a biopolymer with interesting optical, electronic, and radical-scavenging properties. researchgate.net 1H-Indole-5,6-diyl dibutyrate could be used as a stable, soluble precursor for the controlled, enzyme-triggered synthesis of melanin-like materials for applications in coatings, electronics, or drug delivery.

Probes for Oxidative Stress: The 5,6-dihydroxyindole released upon hydrolysis is sensitive to reactive oxygen species (ROS). Its oxidation could be used as an indicator of oxidative stress within cellular or subcellular models.

The development of such tools would involve modifying the core structure, for example, by altering the ester groups to tune enzyme specificity or by attaching other functionalities like targeting ligands or other reporter groups.

Table 5: Potential Non-clinical Chemical Biology Tool Development

Tool TypePrinciple of OperationPotential Application
Enzyme-Activatable Sensor Esterase-catalyzed hydrolysis unmasks a reporter group (e.g., a fluorophore or a colored quinone).In vitro mapping of esterase activity in complex biological samples; high-throughput screening assays.
Controlled Polymerization Precursor Enzymatic deprotection initiates the polymerization of 5,6-dihydroxyindole into a melanin-like polymer.In situ formation of biocompatible thin films; development of enzyme-responsive materials.
Caged Bioactive Molecule The dibutyrate acts as a "cage" for the bioactive 5,6-dihydroxyindole, which can be released by specific enzymatic triggers.Studying the specific downstream effects of 5,6-dihydroxyindole in cellular pathways, decoupled from its biosynthesis.

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